molecular formula C11H10N2O B1624858 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde CAS No. 179055-29-9

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Cat. No. B1624858
CAS RN: 179055-29-9
M. Wt: 186.21 g/mol
InChI Key: AUZCPJSYHVZKQZ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde (4-MPAB) is a synthetic organic compound that is used in scientific research applications. It is a derivative of benzaldehyde and has a pyrazole ring attached to the benzene ring. 4-MPAB has been studied extensively in the laboratory and has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Catalytic Synthesis of Tetrahydrobenzo[b]pyrans

4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde can be utilized as a starting material in the synthesis of 4H-benzo[b]pyrans, a class of organic compounds with potential applications in various fields, including pharmaceuticals and materials science. The use of ZnO-beta zeolite as a catalyst facilitates the one-pot, three-component condensation reaction involving benzaldehyde, malononitrile, and dimedone, leading to the formation of tetrahydrobenzo[b]pyrans with good to excellent yields, short reaction times, and the added advantage of catalyst recovery and reusability (Katkar et al., 2011).

Kinetic and Mechanistic Insights

Further research into the synthesis of tetrahydrobenzo[b]pyrans provides valuable kinetic and mechanistic insights, particularly when using caffeine as a green and biodegradable catalyst. Spectral kinetics approaches reveal the overall order of reaction and the influence of various parameters such as temperature and solvent on the reaction efficiency. This understanding is crucial for optimizing the synthesis process and enhancing the yield and quality of the tetrahydrobenzo[b]pyran derivatives (Habibi‐Khorassani et al., 2016).

Green Synthesis Approaches

In the quest for more sustainable and environmentally friendly synthetic methods, ionic liquids such as 1-butyl-3-methyl imidazolium hydroxide ([bmIm]OH) have been employed as efficient catalysts for the synthesis of 4H-benzo[b]pyran derivatives. This approach eliminates the need for organic solvents, thereby reducing the environmental impact of the synthesis process. The reactions are characterized by their rapid completion and high yields, highlighting the effectiveness of ionic liquids in catalyzing the condensation reactions of aldehydes, cyclohexa-1,3-diones, and malononitrile/ethyl cyanoacetate (Ranu et al., 2008).

Fluorescent Probes for Biochemical Analysis

4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a derivative of this compound, has been developed as a ratiometric fluorescent probe for the detection of cysteine and homocysteine. The probe exhibits a significant emission wavelength shift upon interaction with these biomolecules, making it a potential tool for quantitative biochemical analysis. Such fluorescent probes can contribute to advancements in medical diagnostics and research (Lin et al., 2008).

Mechanism of Action

properties

IUPAC Name

4-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCPJSYHVZKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445327
Record name 4-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179055-29-9
Record name 4-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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